molecular formula C48H51N3O7S B1442778 Fmoc-lys(boc-cys(trt))-OH CAS No. 587854-43-1

Fmoc-lys(boc-cys(trt))-OH

Cat. No. B1442778
M. Wt: 814 g/mol
InChI Key: DKIRZVVHIJMLBK-COCZKOEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys(Boc-Cys(Trt))-OH is a compound used in biochemical research, particularly in proteomics . Its molecular formula is C48H51N3O7S and it has a molecular weight of 814.01 . It appears as a white to off-white powder .


Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Boc-Cys(Trt))-OH is represented by the formula C48H51N3O7S . The molecule contains a total of 115 bonds, including 64 non-H bonds, 34 multiple bonds, 20 rotatable bonds, 4 double bonds, and 30 aromatic bonds .


Physical And Chemical Properties Analysis

Fmoc-Lys(Boc-Cys(Trt))-OH is a white to off-white powder . It has a molecular weight of 814.01 and a molecular formula of C48H51N3O7S . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Gelation Capabilities

  • Gelation in Organic Solvents : Fmoc-lys(boc-cys(trt))-OH derivatives have been used in the synthesis of organogelators, which can form stable thermo-reversible organogels in various organic solvents. These organogelators demonstrate the ability to self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures. They exhibit strong gelation abilities in selected organic solvents due to the presence of both Fmoc and Boc groups (Qianying et al., 2016).

Synthesis and Structure Characterization

  • Polypeptide Synthesis : Fmoc-lys(boc-cys(trt))-OH has been utilized in the synthesis of polypeptides. By protecting amino groups in lysine and reacting with other compounds, researchers have been able to simplify and improve the methods for synthesizing polypeptides (Yi-nan & Key, 2013).

Solid-Phase Peptide Synthesis (SPPS)

  • Building Blocks for SPPS : Fmoc-lys(boc-cys(trt))-OH and similar compounds are used as building blocks in solid-phase peptide synthesis. They provide versatility for complexing metal ions to peptides, enhancing the scope of peptide synthesis and applications in this field (Davies & Al-Jamri, 2002).

Peptide Synthesis and Protection

  • Protective Group Strategies in Peptide Synthesis : This compound plays a crucial role in peptide synthesis, especially where protective group strategies are concerned. It's used to guard sensitive amino acid residues during the synthesis process, allowing for more precise and controlled peptide chain construction (McCurdy, 1989).

Application in Drug Prodrugs

  • Enhanced Drug Efficacy and Selectivity : In the context of cancer therapy, derivatives of Fmoc-lys(boc-cys(trt))-OH have been used in the development of prodrugs. These compounds exhibit improved drug efficacy and selectivity, highlighting their potential in targeted cancer therapies (Ueki et al., 2016).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H51N3O7S/c1-47(2,3)58-46(56)51-42(32-59-48(33-19-7-4-8-20-33,34-21-9-5-10-22-34)35-23-11-6-12-24-35)43(52)49-30-18-17-29-41(44(53)54)50-45(55)57-31-40-38-27-15-13-25-36(38)37-26-14-16-28-39(37)40/h4-16,19-28,40-42H,17-18,29-32H2,1-3H3,(H,49,52)(H,50,55)(H,51,56)(H,53,54)/t41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIRZVVHIJMLBK-COCZKOEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H51N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-lys(boc-cys(trt))-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-lys(boc-cys(trt))-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-lys(boc-cys(trt))-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-lys(boc-cys(trt))-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-lys(boc-cys(trt))-OH
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Fmoc-lys(boc-cys(trt))-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-lys(boc-cys(trt))-OH

Citations

For This Compound
5
Citations
KT Chen, C Ieritano, Y Seimbille - ChemistryOpen, 2018 - Wiley Online Library
Herein, we describe a synthetic strategy for the regioselective labeling of peptides by using a bioorthogonal click reaction between 2‐cyanobenzothiazole (CBT) and a 1,2‐aminothiol …
J Kuil, MJE Fischer, NJ de Mol… - Organic & Biomolecular …, 2011 - pubs.rsc.org
Spleen tyrosine kinase (Syk) is essential for high affinity IgE receptor (FcεRI) mediated mast cell degranulation. Once FcεRI is stimulated, intracellular ITAM motifs of the receptor are …
Number of citations: 6 pubs.rsc.org
J Bouchenna, M Sénéchal, H Drobecq… - Bioconjugate …, 2019 - ACS Publications
One hallmark of protein chemical synthesis is its capacity to access proteins that living systems can hardly produce. This is typically the case for proteins harboring post-translational …
Number of citations: 16 pubs.acs.org
C Sun, JL Trevaskis, CM Jodka… - Journal of medicinal …, 2013 - ACS Publications
Peptide hybrids (phybrids) comprising covalently linked peptide hormones can leverage independent biological pathways for additive or synergistic metabolic benefits. PEGylation of …
Number of citations: 37 pubs.acs.org
F Gao, C Ieritano, KT Chen, GM Dias… - Organic & …, 2018 - pubs.rsc.org
We report two bifunctional chelators, DFO-Cys and DFO-CBT, to label biovectors with zirconium-89 according to the 2-cyanobenzothiazole/1,2-aminothiol cycloaddition. Their features …
Number of citations: 10 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.